Lorpucitinib
説明
Lorpucitinib, also known as JNJ-64251330, is an oral, small molecule, potent pan-JAK inhibitor . It has been found to have favorable enteric-selective properties . This means it is primarily active in the gut, which makes it potentially useful for treating diseases of the human gastrointestinal tract .
Physical And Chemical Properties Analysis
Lorpucitinib has a molecular weight of 408.50 . It’s recommended to be stored at 4°C, and it’s stable for up to 6 months at -80°C and 1 month at -20°C . The appearance of Lorpucitinib is described as white to off-white .科学的研究の応用
Sunitinib and Ethaselen in Colorectal Cancer : The study by Zheng et al. (2016) explores the combination effect of sunitinib and Ethaselen (BBSKE), a thioredoxin reductase 1 inhibitor, in colorectal cancer cells. This combination exhibited a synergistic effect against cell proliferation and increased apoptosis rates, suggesting a promising strategy for colorectal cancer therapy (Zheng et al., 2016).
Sunitinib and Statins in Cancer Therapy : Bil et al. (2010) investigated the cytostatic/cytotoxic effects of combining statins with sunitinib. They found that the combination of lovastatin and sorafenib (a drug similar to sunitinib) produced synergistic effects against various tumor cell lines, indicating a potential strategy for cancer therapy, particularly in urooncology (Bil et al., 2010).
Mutations and Resistance to Sunitinib in Renal Cell Cancer : Elgendy et al. (2019) sequenced tumor samples to identify mutations associated with acquired resistance to sunitinib in renal cell carcinoma (RCC). They found several mutations that render tumor cells resistant to sunitinib, highlighting potential biomarkers for predicting sunitinib resistance and guiding treatment strategies in RCC (Elgendy et al., 2019).
Sunitinib and Pharmacological Interactions : Kawahara et al. (2010) analyzed the effects of sunitinib on multidrug resistance, finding that it can overcome resistance mediated by certain ATP-binding cassette transporters. This suggests sunitinib's potential role in personalized chemotherapy (Kawahara et al., 2010).
特性
IUPAC Name |
2-[3-[4-(cyanomethyl)cyclohexyl]-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaen-4-yl]-N-(2-hydroxy-2-methylpropyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O2/c1-22(2,30)13-26-19(29)11-18-27-17-12-25-21-16(8-10-24-21)20(17)28(18)15-5-3-14(4-6-15)7-9-23/h8,10,12,14-15,30H,3-7,11,13H2,1-2H3,(H,24,25)(H,26,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJKMSBSVJSQUBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)CC1=NC2=CN=C3C(=C2N1C4CCC(CC4)CC#N)C=CN3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lorpucitinib | |
CAS RN |
2230282-02-5 | |
Record name | Lorpucitinib | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2230282025 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LORPUCITINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OE1QTY7C25 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。